molecular formula C24H34O6 B1588540 Hellebrigenol CAS No. 508-79-2

Hellebrigenol

Cat. No.: B1588540
CAS No.: 508-79-2
M. Wt: 418.5 g/mol
InChI Key: ABVKNZHLRVHZSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hellebrigenol can be synthesized through various chemical reactions involving the extraction of bufadienolides from natural sources. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL DMSO, followed by mixing with PEG300, Tween 80, and distilled water .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the venom of Bufo vulgaris and the leaves of Helleborus niger. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Hellebrigenol undergoes various chemical reactions, including hydroxylation and dehydrogenation . These reactions are primarily mediated by enzymes such as cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) .

Common Reagents and Conditions:

    Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, typically using reagents like hydrogen peroxide (H2O2) and catalysts such as iron or copper complexes.

    Dehydrogenation: This reaction involves the removal of hydrogen atoms, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed: The major products formed from these reactions include hydroxylated and dehydrogenated derivatives of this compound, which exhibit varying degrees of cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVKNZHLRVHZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965036
Record name 3,5,14,19-Tetrahydroxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-79-2
Record name 3,5,14,19-Tetrahydroxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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